molecular formula C22H27N3O5 B4117620 ethyl 4-{[N-(furan-2-ylcarbonyl)phenylalanyl]amino}piperidine-1-carboxylate

ethyl 4-{[N-(furan-2-ylcarbonyl)phenylalanyl]amino}piperidine-1-carboxylate

Cat. No.: B4117620
M. Wt: 413.5 g/mol
InChI Key: GYOLFZKBDIWBDZ-UHFFFAOYSA-N
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Description

Ethyl 4-[(N-2-furoylphenylalanyl)amino]-1-piperidinecarboxylate is a complex organic compound with a molecular formula of C22H27N3O5 . This compound is characterized by the presence of a piperidine ring, a furoyl group, and a phenylalanyl moiety. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of ethyl 4-{[N-(furan-2-ylcarbonyl)phenylalanyl]amino}piperidine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route generally starts with the preparation of the furoylphenylalanine derivative, which is then coupled with piperidinecarboxylate under specific reaction conditions. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Ethyl 4-[(N-2-furoylphenylalanyl)amino]-1-piperidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol and dichloromethane. .

Scientific Research Applications

Ethyl 4-[(N-2-furoylphenylalanyl)amino]-1-piperidinecarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[N-(furan-2-ylcarbonyl)phenylalanyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 4-[(N-2-furoylphenylalanyl)amino]-1-piperidinecarboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-[[2-(furan-2-carbonylamino)-3-phenylpropanoyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-2-29-22(28)25-12-10-17(11-13-25)23-20(26)18(15-16-7-4-3-5-8-16)24-21(27)19-9-6-14-30-19/h3-9,14,17-18H,2,10-13,15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOLFZKBDIWBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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